N-pyridin-2-yl-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a benzyl group, a pyridylamino group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-pyridylamine with benzyl bromide to form N-benzyl-2-pyridylamine. This intermediate is then reacted with ethyl oxalyl chloride to form N-benzyl-2-oxo-2-(2-pyridylamino)ethyl oxalate. Finally, the oxalate is reacted with pyrrolidine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzyl and pyridyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1S)-1-benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide oxides, while reduction may produce N-[(1S)-1-benzyl-2-amino-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide .
Scientific Research Applications
N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in glucose regulation and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
(5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine: A similar compound that also targets GSK-3 and has potential therapeutic applications in diabetes and Alzheimer’s disease.
N-[(1S)-2-Amino-1-benzyl-2-oxoethyl]: Another related compound with similar structural features and potential biological activities.
Uniqueness
N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenyl-1-(pyridin-2-ylamino)propan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c24-18(22-17-10-4-5-11-20-17)16(14-15-8-2-1-3-9-15)21-19(25)23-12-6-7-13-23/h1-5,8-11,16H,6-7,12-14H2,(H,21,25)(H,20,22,24)/t16-/m0/s1 |
InChI Key |
WTLJXBBMCMCYDM-INIZCTEOSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.